2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole typically involves the Hantzsch reaction protocol. This method starts with thiosemicarbazone and ethyl 2-bromo-3-oxo-3-phenylpropanoate . The reaction conditions usually include:
Thiosemicarbazone: This is reacted with ethyl 2-bromo-3-oxo-3-phenylpropanoate.
Solvent: Ethanol is commonly used as the solvent.
Temperature: The reaction is typically carried out at room temperature.
Catalysts: No specific catalysts are mentioned for this reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Hantzsch reaction protocol. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the hydrazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antioxidant, antimicrobial, and anticancer agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a promising candidate for drug development.
Biology: In biological studies, it has been used to investigate its effects on various cellular processes and pathways.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole
- **2-[(2E)-2-(4-Chlorobenzylidene)-1-methylhydrazino]-4-phenyl-1,3-thiazole
Uniqueness
2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring and the presence of the 2-chlorobenzylidene group
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-9-5-4-8-13(14)10-18-20-16-19-15(11-21-16)12-6-2-1-3-7-12/h1-11H,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXZVMOHUSLBC-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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